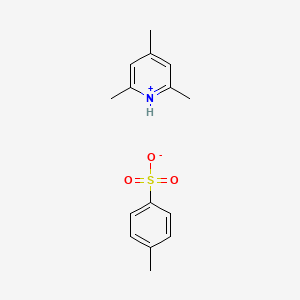

2,4,6-Collidinium p-Toluenesulfonate

Descripción

Propiedades

Número CAS |

59229-09-3 |

|---|---|

Fórmula molecular |

C15H19NO3S |

Peso molecular |

293.4 g/mol |

Nombre IUPAC |

4-methylbenzenesulfonic acid;2,4,6-trimethylpyridine |

InChI |

InChI=1S/C8H11N.C7H8O3S/c1-6-4-7(2)9-8(3)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,1-3H3;2-5H,1H3,(H,8,9,10) |

Clave InChI |

VEXWNPGPVMYVDU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=[NH+]C(=C1)C)C |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=NC(=C1)C)C |

Origen del producto |

United States |

Synthesis and Preparation Methodologies of 2,4,6 Collidinium P Toluenesulfonate

Fundamental Synthetic Routes to 2,4,6-Collidinium p-Toluenesulfonate

The primary and most straightforward method for the preparation of this compound is through a direct acid-base reaction between 2,4,6-collidine and p-toluenesulfonic acid. wikipedia.org This reaction is typically carried out in a suitable solvent, where the proton from the sulfonic acid group of p-toluenesulfonic acid is transferred to the nitrogen atom of the sterically hindered pyridine (B92270) ring of 2,4,6-collidine.

A more contemporary and advanced approach involves the electrooxidative C–H functionalization of activated arenes to synthesize benzylic 2,4,6-collidinium salts. nih.gov This method offers a more versatile route, particularly for creating derivatives of the collidinium salt. It proceeds under mild conditions and represents a more atom-economical pathway compared to traditional methods that might require pre-functionalized substrates. nih.gov The steric hindrance of the 2,4,6-collidine molecule can sometimes limit the efficiency of traditional nucleophilic substitution reactions, making this electrochemical approach a valuable alternative.

| Synthetic Route | Reactants | Key Characteristics |

| Acid-Base Neutralization | 2,4,6-Collidine, p-Toluenesulfonic Acid | Simple, direct, relies on fundamental acid-base chemistry. |

| Electrooxidative C-H Functionalization | Activated Arene, 2,4,6-Collidine | More versatile, atom-economical, proceeds under mild conditions. nih.gov |

Optimization Strategies for Yield and Purity in this compound Synthesis

The optimization of synthetic protocols is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that can be manipulated include reaction conditions and purification methods.

Reaction Conditions:

The choice of solvent is a critical factor. For the acid-base neutralization, solvents that can dissolve both reactants without participating in the reaction are preferred. In the context of electrochemical synthesis, the concentration of the electrolyte, which includes a collidinium salt, has been shown to significantly impact the reaction yield. nih.gov For instance, in the synthesis of benzylic 2,4,6-collidinium salts, increasing the electrolyte concentration from 0.1 M to 0.6 M resulted in a notable increase in yield. nih.gov The applied current in electrochemical methods is another parameter that can be fine-tuned to optimize the reaction rate and minimize side product formation. nih.gov

Purification Methods:

Recrystallization is a standard and effective technique for purifying solid organic compounds like this compound. The selection of an appropriate solvent system is paramount for successful recrystallization. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling, leaving impurities behind in the solvent. The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly. The resulting crystals are then isolated by filtration.

For the purification of the related p-toluenesulfonic acid, methods involving the preparation of a saturated sodium chloride solution to crystallize the sodium salt have been described, which can then be converted back to the acid. While not a direct purification of the target compound, it highlights techniques used for its parent acid.

| Optimization Parameter | Effect on Yield and Purity | Example |

| Solvent Choice | Influences reactant solubility and reaction rate. | Using a solvent that effectively dissolves both 2,4,6-collidine and p-toluenesulfonic acid. |

| Electrolyte Concentration | Can significantly increase yield in electrochemical synthesis. | Increasing Coll·HBF4 electrolyte from 0.1 M to 0.6 M improved yield from 59% to 88%. nih.gov |

| Recrystallization | Removes impurities, leading to a highly pure final product. | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. |

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of pyridinium (B92312) salts, including this compound, several green strategies can be employed.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The direct acid-base synthesis of this compound inherently has a high atom economy, as it is an addition reaction with no byproducts. The electrochemical C-H functionalization route is also highlighted as being more atom-economical than traditional cross-coupling strategies that may generate stoichiometric amounts of waste. nih.gov

Use of Greener Solvents:

The choice of solvent is a key consideration in green chemistry. Whenever possible, solvents with lower toxicity and environmental impact, such as water or ethanol (B145695), are preferred over more hazardous options like chlorinated hydrocarbons. The preparation of p-toluenesulfonic acid has been described using water as part of the workup process.

Energy Efficiency:

Alternative energy sources can reduce the energy consumption of chemical reactions. For instance, microwave-assisted synthesis has been shown to accelerate the formation of other pyridinium derivatives, often leading to higher yields in shorter reaction times compared to conventional heating.

Waste Reduction:

The electrochemical synthesis of benzylic 2,4,6-collidinium salts offers the advantage of a recoverable and reusable collidine-based electrolyte system, which significantly reduces waste. nih.gov This approach avoids the need for chromatography for purification, further minimizing solvent usage and waste generation. nih.gov

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | The acid-base reaction is an addition reaction with 100% theoretical atom economy. The electrochemical route is also highly atom-economical. nih.gov |

| Safer Solvents | Utilizing water or ethanol where feasible can reduce the environmental footprint. |

| Energy Efficiency | Exploring methods like microwave irradiation to reduce reaction times and energy consumption. |

| Waste Prevention | The use of a recyclable electrolyte system in electrochemical methods minimizes waste. nih.gov |

Catalytic Applications of 2,4,6 Collidinium P Toluenesulfonate in Organic Reactions

Role in Carbonyl Group Transformations

The application of 2,4,6-collidinium p-toluenesulfonate in the transformation of carbonyl groups is an area of interest in synthetic organic chemistry. However, detailed research findings on its specific use in the following sub-areas are not extensively documented in the currently available literature.

Chemoselective Acetalization Reactions Catalyzed by this compound

While Brønsted acids are commonly employed for acetalization reactions, specific studies detailing the use of this compound for the chemoselective protection of α,β-unsaturated ketones over saturated carbonyl groups are not readily found in published research. The principle of such a transformation would rely on the differential reactivity of the carbonyl groups, a selectivity that is highly dependent on the catalyst employed.

Acetalization of α,β-Unsaturated Ketones in the Presence of Saturated Carbonyl Groups

There is a lack of specific studies in the scientific literature focusing on the use of this compound as a catalyst for the chemoselective acetalization of α,β-unsaturated ketones while leaving saturated carbonyl groups intact.

Regioselectivity and Stereoselectivity in Acetal (B89532) Formation

Detailed investigations into the regioselectivity and stereoselectivity of acetal formation catalyzed by this compound are not prominently featured in the available scientific reports. Such studies are crucial for understanding the catalyst's influence on the three-dimensional arrangement of the resulting acetal products.

Condensation Reactions Facilitated by this compound

Condensation reactions, such as the Aldol and Knoevenagel condensations, are fundamental carbon-carbon bond-forming reactions often catalyzed by acids or bases. While p-toluenesulfonic acid itself is a common catalyst, specific research detailing the advantages or applications of the collidinium salt, this compound, in facilitating these particular condensation reactions is not widely available in the surveyed literature.

Activation in Nucleophilic Addition Reactions

This compound has been shown to play a role in activating substrates for nucleophilic attack, particularly in complex multi-component reactions.

Double Nucleophilic Addition of Thiols and Tetraallyltin (B1360086) to Latent 2-Alkynals

A notable application of this compound is observed in the double nucleophilic addition of thiols and tetraallyltin to aldimines derived from 2-alkynals. In this reaction, the aldimine serves as a latent form of the highly reactive 2-alkynal. The process involves an initial 1,4-addition of a thiol, followed by a 1,2-addition of an allyl group from tetraallyltin to the in situ-generated aldehyde.

The proposed mechanism suggests that the initial thiol addition is promoted by a Lewis acid, such as SnCl₄·5H₂O. Subsequent protonation, facilitated by the acidic environment, leads to the formation of a vinyl sulfide (B99878) intermediate that contains an aldehyde moiety. This aldehyde is then attacked by the allyltin (B8295985) reagent to complete the double addition. wikipedia.org

The table below summarizes the effect of different thiols on the yield of the double nucleophilic addition product in the presence of an acid additive like this compound.

| Thiol (RSH) | Product | Yield (%) | Z:E Ratio |

| Benzylmercaptan | 1,4-1,2-adduct | 55 | 55:45 |

| n-Hexylmercaptan | 1,4-1,2-adduct | 48 | 53:47 |

| 4-Methoxythiophenol | 1,4-1,2-adduct | 71 | 53:47 |

This data illustrates the yields and stereoselectivity for the double nucleophilic addition to an aldimine derived from 3-phenylpropynal, highlighting the utility of various thiols in this transformation. The use of this compound contributes to achieving these reported yields. wikipedia.org

Diastereoselectivity Considerations in Nucleophilic Additions

The influence of this compound on the diastereoselectivity of nucleophilic additions is a critical aspect of its catalytic profile. As a moderately acidic catalyst, CPTS can protonate carbonyls, thereby activating them towards nucleophilic attack. The steric bulk of the 2,4,6-collidinium cation can play a significant role in directing the approach of the nucleophile, influencing the stereochemical outcome of the reaction.

In reactions involving the addition of nucleophiles to chiral ketones or aldehydes, the catalyst can enhance the inherent facial bias of the substrate. The precise diastereomeric ratio is often the result of a delicate interplay between the substrate's own stereodirecting elements and the steric and electronic properties of the catalyst. Research in this area aims to elucidate these interactions to predictably control the formation of specific diastereomers.

Broader Applications in Complex Molecule Synthesis

The utility of a catalyst is often demonstrated in its successful application to the synthesis of complex molecules, where efficiency, selectivity, and mild reaction conditions are paramount. The following sections examine the documented contributions of this compound in several notable synthetic endeavors.

Strategic Use in Total Synthesis of Natural Products

The total synthesis of natural products represents a significant benchmark for any synthetic methodology. The intricate structures and dense stereochemistry of these molecules demand a high level of control in each synthetic transformation.

Taxol (paclitaxel) is a highly complex diterpenoid that has been a prominent target in organic synthesis due to its potent anticancer activity. nih.govnih.gov Its structure features a unique [6-8-6-4] fused ring system with eleven stereocenters. nih.govnih.gov Numerous total syntheses of Taxol have been reported since the first in 1994, each employing a unique strategy to construct the challenging molecular architecture. nih.govnih.gov These synthetic routes often involve dozens of steps and rely on a wide array of chemical reactions. While various acidic catalysts are employed throughout these syntheses for tasks such as deprotection or rearrangement, a specific, pivotal role for this compound as a key catalyst in the published total synthesis routes of Taxol is not prominently documented in a review of the landmark syntheses.

Paspaline (B1678556) is an indole (B1671886) diterpenoid natural product with a complex hexacyclic structure. wikipedia.org The asymmetric total synthesis of paspaline has been achieved, presenting significant stereochemical challenges. wikipedia.org These syntheses often feature key steps such as stereoselective desymmetrization reactions to establish the molecule's core stereocenters. wikipedia.org A review of the literature on the total synthesis of paspaline and related indole diterpenes, such as paspalicine (B76017) and paspalinine, does not indicate a specific, strategic use of this compound in the key bond-forming or rearrangement steps that define these synthetic routes. colab.ws

Catalysis in the Synthesis of Hydroindene Derivatives

Hydroindene derivatives are important structural motifs found in a variety of natural products and pharmacologically active compounds. Their synthesis often requires careful control of stereochemistry. The application of Brønsted acid catalysts can be crucial in cyclization and rearrangement reactions to form the bicyclic core. However, a specific, detailed methodology employing this compound for the synthesis of hydroindene derivatives is not extensively reported in readily available scientific literature.

Mechanistic Insights and Reaction Dynamics of 2,4,6 Collidinium P Toluenesulfonate Catalysis

Elucidation of Proposed Reaction Mechanisms for 2,4,6-Collidinium p-Toluenesulfonate Catalysis

The primary role of this compound in catalysis is to serve as a source of a Brønsted acid. The collidinium ion acts as a proton donor, initiating a cascade of events that facilitate a variety of chemical reactions. A general mechanistic principle involves the protonation of a substrate by the collidinium ion, which enhances the electrophilicity of the substrate and renders it more susceptible to nucleophilic attack.

One of the prominent applications of CPTS is in the formation and cleavage of protecting groups, such as acetals and silyl (B83357) ethers. gelest.comchemicalbook.com In the case of acetal (B89532) formation, the catalyst protonates the carbonyl oxygen of an aldehyde or ketone. This protonation increases the electrophilic character of the carbonyl carbon, thereby activating it for attack by an alcohol. The subsequent elimination of a water molecule, often driven by the reaction conditions, leads to the formation of an oxocarbenium ion. A second molecule of the alcohol then attacks this intermediate, and following deprotonation, the acetal is formed. The collidinium cation is regenerated in the process, allowing it to participate in another catalytic cycle.

In the context of silyl ether deprotection, a similar principle applies. The ether oxygen is protonated by the collidinium ion, which makes the silicon atom more electrophilic and facilitates the cleavage of the silicon-oxygen bond by a nucleophile, which can be the p-toluenesulfonate anion or a solvent molecule like water or an alcohol. gelest.com

CPTS is also recognized as a mild catalyst for glycosylation reactions. wikipedia.org In these complex transformations, the catalyst is believed to activate a glycosyl donor, often a trichloroacetimidate, by protonating the nitrogen atom of the imidate. This activation facilitates the departure of the trichloroacetamide (B1219227) leaving group and the formation of a glycosyl oxocarbenium ion intermediate. This highly reactive intermediate is then intercepted by a glycosyl acceptor (an alcohol) to form the desired glycosidic bond. The stereochemical outcome of such reactions is often influenced by a variety of factors, including the nature of the protecting groups on the glycosyl donor and the reaction conditions.

Comparative Analysis of Catalytic Activity with Other Acidic Reagents

The efficacy of a catalyst is best understood through comparison with other reagents that perform similar transformations. The unique characteristics of this compound become apparent when its performance is juxtaposed with that of other common acidic catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) and the powerful Lewis acid trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Comparison with Pyridinium p-Toluenesulfonate (PPTS)

Pyridinium p-toluenesulfonate (PPTS) is a widely used mild acid catalyst, structurally similar to CPTS but lacking the steric bulk of the three methyl groups on the pyridine (B92270) ring. wikipedia.orgcommonorganicchemistry.com Both CPTS and PPTS are valued for their mild acidity, which allows for their use in reactions involving substrates that are sensitive to stronger acids. chemicalbook.com

The primary distinction between CPTS and PPTS lies in the steric hindrance imparted by the 2,4,6-trimethyl-substituted ring of the collidinium cation. This steric bulk can influence the catalyst's interaction with the substrate and, consequently, the selectivity of the reaction. While both catalysts are effective in promoting reactions like the formation and cleavage of acetals and silyl ethers, the choice between them can be critical for achieving desired outcomes, especially in complex molecules with multiple reactive sites. gelest.comnih.gov

In reactions where the approach of the catalyst to the reaction center is sterically demanding, the less hindered PPTS may exhibit higher reactivity. Conversely, the steric bulk of the collidinium cation in CPTS can be advantageous in preventing undesired side reactions or in directing the reaction towards a specific regio- or stereoisomer.

| Catalyst | Key Features | Common Applications |

| This compound (CPTS) | Mildly acidic, sterically hindered cation. chemrxiv.orgresearchgate.net | Glycosylation, acetal formation/cleavage, silyl ether deprotection. wikipedia.orggelest.com |

| Pyridinium p-Toluenesulfonate (PPTS) | Mildly acidic, less sterically hindered than CPTS. wikipedia.org | Acetal formation/cleavage, silyl ether deprotection, catalyst for tetrahydropyranylation. chemicalbook.comcommonorganicchemistry.com |

Contrast with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid, significantly more reactive than the Brønsted acid CPTS. nih.gov It is frequently employed in glycosylation reactions and other transformations that require a potent electrophile activator. beilstein-journals.orgresearchgate.net

The mode of action of TMSOTf is fundamentally different from that of CPTS. As a Lewis acid, TMSOTf activates substrates by coordinating to a Lewis basic site, such as an oxygen or nitrogen atom. In glycosylation, for example, TMSOTf can activate a glycosyl donor by reacting with it to form a highly reactive silylated intermediate, which then generates the key oxocarbenium ion.

The higher reactivity of TMSOTf often leads to faster reaction rates and allows for the use of less reactive substrates. nih.govresearchgate.net However, this high reactivity can also be a drawback, as it may lead to a lack of selectivity and the formation of undesired byproducts, especially in complex systems. In contrast, the milder nature of CPTS allows for greater control over the reaction, often resulting in higher yields of the desired product with fewer side reactions. The choice between CPTS and TMSOTf therefore represents a trade-off between reactivity and selectivity.

| Catalyst | Type of Acidity | Reactivity | Key Applications in Glycosylation |

| This compound (CPTS) | Brønsted Acid | Mild | Mild glycosylation catalyst. wikipedia.org |

| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Lewis Acid | High | Potent activator for glycosylation, often used for challenging substrates. nih.govbeilstein-journals.org |

Influence of Steric Hindrance from the 2,4,6-Collidinium Cation on Catalytic Selectivity

The three methyl groups positioned at the 2, 4, and 6 positions of the pyridinium ring in the collidinium cation create a significant steric shield around the acidic proton. This steric hindrance is a defining feature of CPTS and plays a crucial role in determining its catalytic selectivity. researchgate.netnih.gov

In reactions with substrates possessing multiple potential sites for protonation, the bulky nature of the collidinium cation can lead to a preference for protonation at the most sterically accessible site. This can result in high regioselectivity, where one constitutional isomer is formed in preference to others. For instance, in the protection of a diol, CPTS might selectively catalyze the formation of an acetal at the less sterically hindered hydroxyl group. This directing effect of the bulky cation is a valuable tool for chemists seeking to control the outcome of reactions on complex molecules. acs.orgnih.gov

Furthermore, the steric bulk of the collidinium cation can influence the stereoselectivity of a reaction. In glycosylation reactions, for example, the approach of the glycosyl acceptor to the anomeric center of the oxocarbenium ion intermediate can be influenced by the spatial arrangement of the catalyst and its counterion. The sterically demanding collidinium cation can create a chiral environment around the reactive intermediate, favoring the formation of one stereoisomer over another. While other factors, such as the nature of the protecting groups and the solvent, also play a significant role, the steric profile of the catalyst is a key parameter that can be tuned to achieve the desired stereochemical outcome.

Role of the p-Toluenesulfonate Counterion in Acid Catalysis

The p-toluenesulfonate anion is considered to be a weakly coordinating or non-coordinating anion. This means that it has a low tendency to form tight ion pairs with the collidinium cation or to coordinate strongly to cationic intermediates generated during the reaction. This property is highly desirable in acid catalysis, as a strongly coordinating anion could potentially deactivate the catalyst or interfere with the approach of the nucleophile to the electrophilic center.

In some mechanistic pathways, the p-toluenesulfonate anion can act as a nucleophile, although it is generally considered to be a weak one. For example, in the deprotection of silyl ethers, it is possible for the tosylate anion to attack the silylated intermediate, leading to the formation of a tosyl ester and the release of the alcohol. However, in most cases, its role is primarily to maintain charge neutrality and to provide a stable, non-interfering counterion that allows the catalytic cycle to proceed efficiently. The nature of the counterion is a critical aspect of catalyst design, and the use of the weakly coordinating p-toluenesulfonate anion is a key factor in the effectiveness of CPTS as a mild and selective acid catalyst.

Computational and Theoretical Investigations into 2,4,6 Collidinium P Toluenesulfonate Catalysis

Quantum Chemical Calculations (e.g., Ab Initio, DFT) on Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the intricate details of reaction pathways catalyzed by 2,4,6-collidinium p-toluenesulfonate. These calculations allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

In a typical reaction catalyzed by this compound, such as the acetalization of a carbonyl compound, DFT calculations can be employed to model the proton transfer from the 2,4,6-collidinium ion to the carbonyl oxygen. This initial step activates the carbonyl group towards nucleophilic attack. Subsequent steps, including the nucleophilic addition of an alcohol and the eventual elimination of water, can also be modeled.

The calculations would provide the Gibbs free energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. This allows for the determination of the rate-determining step of the reaction and provides a quantitative understanding of the catalytic cycle. While specific DFT studies on reaction pathways involving this compound are not extensively documented in publicly available literature, the principles of applying such methods are well-established.

Table 1: Hypothetical Relative Free Energies for a this compound Catalyzed Acetalization Reaction Calculated by DFT

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants (Ketone + Alcohol + Catalyst) | 0.0 |

| TS1 | First Transition State (Proton Transfer) | +15.2 |

| INT1 | Protonated Ketone Intermediate | +5.8 |

| TS2 | Second Transition State (Nucleophilic Attack) | +12.5 |

| INT2 | Hemiacetal Intermediate | -2.3 |

| TS3 | Third Transition State (Water Elimination) | +18.7 |

| P | Products (Acetal + Water + Catalyst) | -5.1 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.

Molecular Modeling of Transition States and Intermediate Species

Molecular modeling provides three-dimensional representations of molecules and allows for the detailed study of the structures of transition states and intermediates. In the context of this compound catalysis, modeling can reveal crucial non-covalent interactions that influence the stability of these transient species.

The transition state for the protonation of a substrate by the 2,4,6-collidinium ion would involve the elongation of the N-H bond in the collidinium ion and the formation of a new O-H bond with the substrate. The geometry of this transition state, including the key bond lengths and angles, can be precisely determined through computational modeling.

Table 2: Key Structural Parameters of a Hypothetical Modeled Transition State for Proton Transfer from 2,4,6-Collidinium Ion

| Parameter | Description | Value (Å or Degrees) |

| N-H distance | Bond length of the breaking N-H bond | 1.55 Å |

| O-H distance | Bond length of the forming O-H bond | 1.20 Å |

| N-H-O angle | Angle of the proton in flight | 175.0° |

| C=O distance | Carbonyl bond length in the substrate | 1.28 Å |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Regio- and Stereoselectivity through Computational Methods

A significant advantage of computational chemistry is its ability to predict the outcome of reactions where multiple products can be formed. For reactions catalyzed by this compound, computational methods can be used to predict both regioselectivity and stereoselectivity.

This is achieved by calculating the activation energies for the pathways leading to the different possible products. The product formed via the lowest energy transition state is predicted to be the major product. The steric bulk of the 2,4,6-collidinium ion, with its three methyl groups, can play a crucial role in directing the stereochemical outcome of a reaction, and this can be accurately modeled.

For instance, in the protection of a diol, where a primary and a secondary alcohol are present, DFT calculations can determine the activation energy barriers for the formation of the acetal (B89532) at each position. The lower energy pathway will indicate the regiochemical preference.

Table 3: Calculated Activation Energies for Competing Pathways to Predict Regioselectivity

| Pathway | Product | Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

| Pathway A | Formation of Isomer A | 20.1 | ~95% |

| Pathway B | Formation of Isomer B | 22.5 | ~5% |

Note: The data in this table is illustrative and based on the principles of transition state theory.

Electronic Structure Analysis of the 2,4,6-Collidinium Ion

The electronic structure of the 2,4,6-collidinium ion is key to its function as a Brønsted acid catalyst. An analysis of its electronic structure reveals how the positive charge is distributed and how this influences its acidity and reactivity.

The 2,4,6-collidinium ion is an aromatic pyridinium (B92312) cation. The positive charge is formally located on the nitrogen atom, but it is delocalized throughout the pyridine (B92270) ring via resonance. The presence of the three electron-donating methyl groups at the 2, 4, and 6 positions increases the electron density in the ring, which slightly reduces the acidity of the pyridinium proton compared to the unsubstituted pyridinium ion.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, providing a quantitative measure of the charge distribution. The analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also provide insights into its reactivity.

Table 4: Calculated Electronic Properties of the 2,4,6-Collidinium Ion

| Property | Atom/Region | Calculated Value |

| Mulliken Charge | Nitrogen (N) | +0.25 |

| Mulliken Charge | Acidic Proton (H) | +0.45 |

| Mulliken Charge | Ring Carbons (average) | -0.10 |

| HOMO Energy | Whole Ion | -8.5 eV |

| LUMO Energy | Whole Ion | -2.1 eV |

Note: The values in this table are representative and of the type that would be generated by electronic structure calculations.

Future Directions and Emerging Research Avenues for 2,4,6 Collidinium P Toluenesulfonate

Exploration of Novel Catalytic Transformations

The established utility of CPTS as a mild Brønsted acid provides a strong foundation for exploring its role in a wider array of organic transformations. While its application in glycosylation is well-documented, the unique steric hindrance provided by the 2,4,6-trimethyl-substituted pyridine (B92270) ring, combined with the non-coordinating nature of the p-toluenesulfonate anion, presents opportunities for new catalytic activities.

Recent advancements in the synthesis of collidinium salts through electrooxidative C-H functionalization are paving the way for more atom-economical and cost-effective catalyst development. nih.govresearchgate.netchemrxiv.org This approach allows for the creation of diverse collidinium salt scaffolds, which could be tailored for specific catalytic applications beyond traditional methods. nih.govresearchgate.netchemrxiv.org Research into pyridinium (B92312) p-toluenesulfonate (PPTS), a close analog of CPTS, has demonstrated its efficacy in promoting esterification reactions and in the protection of sensitive functional groups. nih.gov These findings suggest that CPTS could be a valuable catalyst in the synthesis of complex molecules where mild reaction conditions are crucial to prevent side reactions.

Furthermore, the synergistic use of p-toluenesulfonic acid (p-TSA), a component of CPTS, with other catalytic systems, such as transition metals and photocatalysts, is an emerging area of interest. srce.hr This opens up the possibility of developing dual-catalytic systems involving CPTS for novel bond-forming reactions. The exploration of CPTS in multicomponent reactions (MCRs) to construct complex heterocyclic scaffolds, which are prevalent in biologically active compounds, is another promising avenue. srce.hr

Development of Immobilized or Recyclable 2,4,6-Collidinium p-Toluenesulfonate Catalysts

A significant driver in modern catalysis is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. The immobilization of acidic catalysts onto solid supports is a well-established strategy to enhance recyclability. While specific research on immobilized CPTS is still emerging, studies on polystyrene-supported p-toluenesulfonic acid (PS-PTSA) provide a strong proof of concept.

The development of recyclable catalysts that precipitate at the end of a reaction is another innovative approach being explored. This "self-separating" catalyst concept is particularly attractive for large-scale industrial processes. The design of such catalysts often involves a delicate balance of solubility that changes with the reaction progress.

A recent study highlighted the synthesis of benzylic 2,4,6-collidinium salts using an inexpensive and recoverable collidine-based electrolyte system, demonstrating the potential for recyclable catalytic systems based on the collidinium scaffold. nih.gov Future research will likely focus on anchoring CPTS or its derivatives onto various solid supports, such as polymers, silica, or magnetic nanoparticles, to create robust and efficient recyclable catalysts.

Applications in Medicinal Chemistry and Agrochemical Development

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and agrochemicals. Pyridinium salts, including CPTS, are valuable intermediates in the synthesis of these biologically active molecules. chemimpex.commdpi.com Their role as mild and selective catalysts is particularly advantageous in the synthesis of complex, multi-functional drug candidates.

In medicinal chemistry, pyridinium salts are not only synthetic intermediates but can also act as stabilizing agents in drug formulations, potentially improving the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com The development of novel synthetic routes to access diverse pyridinium scaffolds, including those based on collidine, is therefore of significant interest to the pharmaceutical industry. For instance, the synthesis of azetidinium salts, which are important motifs in drug discovery, highlights the value of developing efficient synthetic protocols for such heterocyclic compounds. nih.gov

In the realm of agrochemicals, quaternary pyridinium salts have demonstrated promising antifungal activity. nih.govsrce.hr Studies have shown that certain pyridinium derivatives are effective against phytopathogenic fungi, such as Fusarium culmorum, a significant pathogen in wheat. The development of new synthetic methods, including microwave-assisted and ultrasound techniques, is facilitating the creation of novel pyridinium-based fungicides. srce.hr Given that pyridinium p-toluenesulfonate is considered a valuable reagent for agrochemical applications, it is plausible that CPTS could be explored for the synthesis of novel pesticides and herbicides. chemimpex.com The investigation of CPTS and its derivatives as potential antifungal or herbicidal agents, or as key building blocks in their synthesis, represents a significant growth area.

Sustainable and Green Chemical Processes Utilizing this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of chemical processes. The components of CPTS, namely p-toluenesulfonic acid and collidine, have individually shown promise in contributing to more sustainable chemical practices.

p-Toluenesulfonic acid is recognized as a non-toxic, inexpensive, and effective solid acid catalyst that can often replace more hazardous mineral acids. Its application in the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET) into its monomer, terephthalic acid, showcases its potential in polymer recycling. chemimpex.com Furthermore, p-TSA has been utilized in the formulation of deep-eutectic solvents for the efficient recycling of metals from spent lithium-ion batteries. nih.gov

The development of more atom-economical and cost-effective methods for synthesizing collidinium salts, such as the electrooxidative C-H functionalization approach, aligns with the principles of green chemistry. nih.govresearchgate.netchemrxiv.org This method not only reduces waste but also utilizes an inexpensive and recoverable electrolyte system. nih.gov As a result, future research is expected to focus on leveraging CPTS in various green chemical processes, including biomass conversion, the synthesis of biodegradable polymers, and as a recyclable catalyst in solvent-free reaction conditions.

Interactive Data Tables

Table 1: Potential Applications of this compound in Emerging Research Areas

| Research Area | Potential Application | Key Research Findings/Future Directions |

| Novel Catalysis | Mild acid catalyst for esterification and protection/deprotection reactions. | Exploration of CPTS in multicomponent reactions and dual-catalytic systems. Development of tailored collidinium salt catalysts. |

| Recyclable Catalysis | Development of immobilized CPTS on solid supports (e.g., polymers, silica). | Creation of "self-separating" CPTS catalysts that precipitate post-reaction. |

| Medicinal Chemistry | Intermediate in the synthesis of complex, biologically active molecules. | Use as a stabilizing agent in drug formulations to improve solubility and bioavailability. |

| Agrochemicals | Synthesis of novel fungicides and herbicides. | Investigation of the inherent antifungal properties of CPTS derivatives. |

| Green Chemistry | Recyclable catalyst in sustainable synthetic processes. | Application in biomass conversion and polymer recycling. |

Table 2: Comparison of Catalytic Approaches

| Catalyst/System | Key Advantages | Potential Application with CPTS |

| Homogeneous CPTS | Mild reaction conditions, good solubility in organic solvents. | Glycosylation, esterification, synthesis of sensitive molecules. |

| Immobilized CPTS | Ease of separation, recyclability, reduced waste. | Large-scale production, continuous flow chemistry. |

| CPTS in Dual-Catalysis | Synergistic effects leading to novel reactivity. | Asymmetric synthesis, complex bond formations. |

| Electro-synthesized Collidinium Salts | Atom-economical, cost-effective, access to diverse scaffolds. | Development of next-generation, tailored catalysts. |

Q & A

Q. What are the IUPAC nomenclature and structural characteristics of 2,4,6-Collidinium p-Toluenesulfonate?

The compound is systematically named 2,4,6-trimethylpyridinium 4-methylbenzenesulfonate . Its structure consists of a 2,4,6-trimethylpyridinium cation (protonated collidine) paired with a p-toluenesulfonate anion. Key structural features include the steric hindrance from the three methyl groups on the pyridine ring and the sulfonate group's strong electron-withdrawing properties, which enhance stability and solubility in polar solvents .

Q. What are the recommended methods for synthesizing this compound?

A common method involves protonating 2,4,6-trimethylpyridine (collidine) with p-toluenesulfonic acid in an inert solvent like dichloromethane. The reaction is typically conducted at room temperature, followed by solvent evaporation and recrystallization from ethanol or acetonitrile to obtain high-purity crystals. Stoichiometric control (1:1 molar ratio) ensures minimal residual acid .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use personal protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. The compound may release toxic sulfur oxides upon decomposition. Work in a fume hood, and store in a cool, dry place away from oxidizers. Emergency protocols include rinsing affected areas with water for 15 minutes and consulting poison control if ingested .

Q. What spectroscopic methods are employed to characterize this compound?

FTIR identifies sulfonate (S=O stretching at ~1200 cm⁻¹) and pyridinium (C-N⁺ vibrations at ~1650 cm⁻¹). ¹H/¹³C NMR resolves methyl groups (δ 2.3–2.6 ppm for collidinium; δ 2.4 ppm for toluenesulfonate). Mass spectrometry (ESI) confirms molecular ion peaks at m/z 293.38 (cation: 122.17; anion: 171.21) .

Advanced Research Questions

Q. How does the counterion in pyridinium salts influence their catalytic efficiency in glycosylation reactions?

Counterions modulate acidity and solubility. In microwave-assisted glycosylation (150°C), 2,4,6-Collidinium triflate achieves 97% yield, while Pyridinium p-toluenesulfonate (PPTS) yields 0% due to poor leaving-group ability of the toluenesulfonate anion. Triflate (CF₃SO₃⁻) enhances Brønsted acidity and stabilizes transition states via non-coordinating properties .

Q. How can reaction conditions be optimized when using this compound to achieve high yields in multistep organic syntheses?

Key parameters include:

- Temperature : Microwave irradiation (150°C) accelerates kinetics while minimizing decomposition.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance ion dissociation.

- Catalyst loading : 5–10 mol% balances reactivity and cost.

- Substrate compatibility : Sterically hindered substrates benefit from the collidinium cation's bulky methyl groups, which reduce side reactions .

Q. What role does this compound play in solvent-free synthesis of heterocyclic compounds?

As a Brønsted acid catalyst, it facilitates thiazolidin-4-one formation via cyclocondensation of thiosemicarbazones with α-halo acids. The ionic liquid-like properties of the salt enable solvent-free conditions, improving atom economy and reducing waste. Yields exceed 90% under optimized conditions .

Q. What analytical techniques are suitable for detecting residual this compound in pharmaceutical intermediates?

GC-MS/MS with a triple quadrupole system offers high sensitivity (detection limit <1 ppm). Use a DB-5MS column (30 m × 0.25 mm) and electron ionization. Quantify via multiple reaction monitoring (MRM) of characteristic fragments (m/z 122 → 94 for collidinium; m/z 171 → 155 for toluenesulfonate) .

Q. How does the steric environment of the 2,4,6-Collidinium ion affect its reactivity in Brønsted acid-catalyzed reactions?

The three methyl groups create a steric shield around the pyridinium nitrogen, reducing undesired nucleophilic attack on intermediates. This selectivity is critical in glycosylation, where competing pathways (e.g., aglycone elimination) are suppressed. Comparative studies show 2,6-Lutidinium triflate (less hindered) yields 96%, while collidinium triflate achieves 97% due to enhanced steric control .

Q. What are the implications of the p-toluenesulfonate anion's leaving-group ability in nucleophilic substitution reactions?

The toluenesulfonate anion (pKa ~ -2) is a weaker leaving group compared to triflate (pKa ~ -12), limiting its utility in SN1/SN2 reactions. However, in proton-coupled processes (e.g., acid-catalyzed dehydrations), its stability and low nucleophilicity prevent side reactions. This contrasts with chloride or acetate anions, which participate in undesired displacements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.